molecular formula C11H11NO2 B8219150 methyl 6-methyl-1H-indole-4-carboxylate

methyl 6-methyl-1H-indole-4-carboxylate

Cat. No.: B8219150
M. Wt: 189.21 g/mol
InChI Key: HNXFVUFQRGWNEA-UHFFFAOYSA-N
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Description

Methyl 6-methyl-1H-indole-4-carboxylate: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-methyl-1H-indole-4-carboxylate typically involves the reaction of indole derivatives with appropriate reagents. One common method involves the reaction of indole-4-carboxylic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction mixture is heated to around 80°C for 2-3 hours, followed by neutralization and extraction to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-methyl-1H-indole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitro-substituted indole derivatives .

Scientific Research Applications

Methyl 6-methyl-1H-indole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 6-methyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

  • Methyl indole-6-carboxylate
  • 6-Fluoro-1H-indole-4-carboxylate
  • Ethyl 6-methoxy-3-methylindole-2-carboxylate

Comparison: Methyl 6-methyl-1H-indole-4-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 6-methyl-1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-9(11(13)14-2)8-3-4-12-10(8)6-7/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXFVUFQRGWNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CNC2=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A reaction tube was charged with 6-bromo-1H-indole-4-carboxylic acid methyl ester (635 mg, 2.5 mmol) and Pd(PPh3)4 (15.7 mg, 0.06 mmol) followed by DMF (8 mL), trimethylboroxine (1.3 mL, 9.5 mmol), and an aqueous solution of Na2CO3 (2.75 mL, 4M, 11 mmol). The tube was sealed and the reaction mixture was heated in the microwave at 120° C. for 80 m. The reaction mixture was diluted with water (25 mL) and ethyl acetate (25 mL), filtered, and the mother liquors were isolated and washed with water (2×25 mL) and brine (1×25 mL), dried and concentrated. The residue was purified by flash chromatography using a gradient of ethyl acetate and hexane. The intermediate, 6-methyl-1H-indole-4-carboxylic acid methyl ester (238 mg, 50% yield) was isolated by evaporation of the solvent. A solution of this intermediate (238 mg, 1.26 mmol) in THF (10 mL) was cooled to 0° C. and LAH (77 mg, 2.0 mmol) was added in portions under an atmosphere of N2. The reaction mixture was stirred at 0° C. for 2 h, then at ambient temperature for 18 h. An additional portion of LAH (40 mg, 1.05 mmol) was added and the reaction mixture was stirred an additional 3 h then added to a saturated solution of NaHCO3 in portions. After stirring for 15 m, the mixture was extracted with ethyl acetate (3×15 mL) and the combined extracts were washed with brine, dried and concentrated to 174 mg of crude 6-methyl-1H-indol-4-yl)-methanol which was used directly. This intermediate was converted to the title compound using methods similar to those described in Example 31. LCMS (ESMS): m/z 392 (M+H).
Quantity
635 mg
Type
reactant
Reaction Step One
Quantity
15.7 mg
Type
catalyst
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Quantity
2.75 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five

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